4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the bromophenyl and allyl groups in its structure potentially enhances its biological activity and makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, inhibiting metalloenzymes that are crucial for the survival of microorganisms. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to cell death. The bromophenyl group enhances its binding affinity to these targets, making it more effective .
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the bromophenyl group in 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol makes it unique compared to its analogs. Bromine, being a larger and more electronegative atom, can enhance the compound’s biological activity by increasing its binding affinity to molecular targets. This makes it potentially more effective as an antimicrobial or anticancer agent compared to its chloro, fluoro, or methyl analogs .
Biological Activity
4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C₁₁H₁₀BrN₃S
- Molecular Weight : 296.19 g/mol
- CAS Number : 91813-57-9
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thiols possess significant antimicrobial properties. A study highlighted that various S-substituted derivatives demonstrated activity against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The minimum inhibitory concentration (MIC) for these compounds ranged from 31.25 to 62.5 μg/mL at a concentration of 125 μg/mL .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa, C. albicans |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Notably, compounds similar to this compound have shown promising results against various cancer cell lines. For example, certain derivatives exhibited IC₅₀ values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Compound | Cell Line | IC₅₀ (μM) |
---|---|---|
Triazole derivative | HCT-116 | 6.2 |
Triazole derivative | T47D | 27.3 - 43.4 |
Anti-inflammatory and Antioxidant Activities
The compound's potential as an anti-inflammatory agent has also been noted in some studies. Triazoles have been linked to the inhibition of inflammatory pathways and reduction of oxidative stress markers in various biological systems . This suggests that this compound might contribute to reducing inflammation and oxidative damage.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various triazole derivatives, it was found that modifications on the sulfur atom did not significantly alter their antimicrobial properties but did enhance their overall activity against certain strains .
- Cancer Cell Line Testing : Another investigation focused on the anticancer properties of triazole derivatives revealed that specific structural modifications could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Properties
IUPAC Name |
3-(4-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZQHKVTLFISSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352124 |
Source
|
Record name | 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91813-57-9 |
Source
|
Record name | 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.